molecular formula C12H15NO B7576908 N-ethyl-N-(3-methylphenyl)prop-2-enamide

N-ethyl-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B7576908
M. Wt: 189.25 g/mol
InChI Key: WXLPEUORPNLGMF-UHFFFAOYSA-N
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Description

N-Ethyl-N-(3-methylphenyl)prop-2-enamide is an acrylamide derivative characterized by an ethyl group and a 3-methylphenyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.26 g/mol. The compound’s structure combines hydrophobic alkyl and aryl groups, which influence its physicochemical properties, such as lipophilicity (estimated logP ~2.5–3.0) and solubility. While direct pharmacological data for this compound are sparse in the provided evidence, insights can be drawn from structurally related analogs .

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-4-12(14)13(5-2)11-8-6-7-10(3)9-11/h4,6-9H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLPEUORPNLGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(3-methylphenyl)prop-2-enamide typically involves the reaction of 3-methylphenylamine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product. The use of automated systems also helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(3-methylphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry

N-ethyl-N-(3-methylphenyl)prop-2-enamide serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction: Capable of being reduced to yield amines or alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Engages in nucleophilic substitution where ethyl or methyl groups can be replaced by other functional groups.

Biology

Research has indicated that this compound may interact with biological systems, particularly in enzyme modulation. Its mechanism of action involves binding to specific molecular targets, potentially leading to therapeutic effects. Investigations into its biological activity have highlighted its potential as a biochemical probe for studying enzyme interactions.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Preliminary studies suggest it may have applications in drug development, particularly for conditions requiring modulation of receptor activity. The compound's ability to affect biological pathways positions it as a candidate for further pharmacological studies .

Industry

This compound finds utility in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing advanced materials with specific characteristics, such as enhanced stability and reactivity.

Case Study: Anticonvulsant Activity

A related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated significant anticonvulsant activity in various animal models of epilepsy. This study highlights the potential of cinnamamide derivatives in treating neurological disorders, suggesting that this compound may have similar therapeutic applications due to structural similarities .

CompoundModel UsedED50 (mg/kg)Observations
KM-568Frings Mouse Model13.21 (i.p.)Effective against genetic epilepsy
KM-568Maximal Electroshock Test44.46 (i.p.)Significant seizure reduction observed

Mechanism of Action

The mechanism of action of N-ethyl-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The biological and physicochemical profiles of acrylamide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of N-ethyl-N-(3-methylphenyl)prop-2-enamide with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) logP (Estimated) Key Properties/Bioactivity Source
This compound Ethyl, 3-methylphenyl 189.26 ~2.5–3.0 Moderate lipophilicity
N-(3-Acetylphenyl)prop-2-enamide 3-Acetylphenyl 189.21 ~1.8–2.2 Higher polarity, improved solubility
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide 3,5-bis(trifluoromethyl), 4-Cl-phenyl 438.25 ~4.0–4.5 Submicromolar antibacterial activity
(E)-N-(4-Acetylphenyl)-3-[3-CF₃-phenyl]prop-2-enamide 4-Acetylphenyl, 3-CF₃-phenyl 377.33 ~3.2–3.7 Balanced solubility/activity
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide Phenyl, piperidin-4-yl 334.50 ~4.5–5.0 Opioid receptor targeting

Key Research Findings from Analog Studies

Halogenation Enhances Potency: Chlorine and trifluoromethyl groups in improve antibacterial efficacy by 10–100-fold compared to non-halogenated derivatives.

Electron-Withdrawing Groups: Acetyl and trifluoromethyl substituents increase electrophilicity, enhancing interactions with bacterial enzymes (e.g., enoyl-ACP reductase) .

Cytotoxicity Trade-offs : While halogenation boosts activity, some derivatives (e.g., 4-chlorocinnamanilides) show higher cytotoxicity, necessitating structural optimization .

Biological Activity

N-ethyl-N-(3-methylphenyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities and therapeutic applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an enamide, characterized by the presence of an ethyl group and a 3-methylphenyl moiety attached to a prop-2-enamide backbone. This structural configuration is crucial for its biological interactions and pharmacological properties.

The compound's mechanism of action involves interactions with specific biomolecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various biological effects. The exact pathways are context-dependent but may include:

  • Enzyme Inhibition : Interacting with enzymes like monoamine oxidases (MAOs) and β-secretase, influencing neurochemical pathways.
  • Receptor Binding : Potentially binding to neurotransmitter receptors, affecting signal transduction processes.

1. Therapeutic Properties

Research indicates that this compound exhibits several promising therapeutic properties:

  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, showing efficacy in reducing inflammation in animal models. For instance, studies have indicated that similar compounds with structural analogs demonstrated significant inhibition of carrageenan-induced edema in rats.
  • Analgesic Activity : The compound may possess analgesic properties, which are beneficial in pain management scenarios.

2. Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly concerning neurodegenerative diseases:

  • Inhibition of Monoamine Oxidases (MAOs) : Studies have shown that derivatives similar to this compound exhibit potent inhibition of MAO-B, a key enzyme in the metabolism of neurotransmitters. This inhibition is associated with potential therapeutic applications in treating conditions like Parkinson’s disease .
CompoundIC50 (µM)Selectivity Index (MAO-B/MAO-A)
NEA10.016>2500
NEA30.0092>1652

Table 1: Inhibition Potency and Selectivity Index of Related Compounds

3. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds in animal models:

  • Efficacy in Seizure Models : Compounds structurally related to this compound have shown effectiveness in various seizure models, indicating potential use in epilepsy treatment .

Case Studies

Several studies have focused on the biological activity of this compound and its analogs:

  • In Vivo Anti-inflammatory Study :
    • Conducted on rat models to assess the anti-inflammatory effects through carrageenan-induced paw edema.
    • Results indicated significant reduction in edema at doses comparable to established anti-inflammatory agents .
  • Neuropharmacological Assessment :
    • A series of experiments evaluated the inhibition of MAO-B using enzyme kinetics.
    • Findings revealed competitive inhibition characteristics, suggesting that these compounds could serve as leads for drug development targeting neurodegenerative disorders .

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